(3-fluorophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
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Overview
Description
The compound (3-fluorophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic molecule that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the quinoline core, followed by the introduction of the dithiolo group. The final steps involve the addition of the fluorophenyl group and the methanone moiety. Common reagents used in these reactions include halogenated solvents, strong bases, and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions are carefully controlled to minimize by-products and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
(3-fluorophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (3-fluorophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism by which (3-fluorophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (3-chlorophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
- (3-bromophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
Uniqueness
The presence of the fluorophenyl group in (3-fluorophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone imparts unique properties, such as increased lipophilicity and metabolic stability
Properties
Molecular Formula |
C21H18FNOS3 |
---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
(3-fluorophenyl)-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C21H18FNOS3/c1-11-8-15-16(9-12(11)2)23(19(24)13-6-5-7-14(22)10-13)21(3,4)18-17(15)20(25)27-26-18/h5-10H,1-4H3 |
InChI Key |
VPWMAMXANRWGDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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